molecular formula C10H16ClNO3 B1671686 Ethylnorepinephrine hydrochloride CAS No. 3198-07-0

Ethylnorepinephrine hydrochloride

Cat. No.: B1671686
CAS No.: 3198-07-0
M. Wt: 233.69 g/mol
InChI Key: NZDMRJGAFPUTMZ-UHFFFAOYSA-N
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Description

Ethylnorepinephrine hydrochloride: is a sympathomimetic and bronchodilator compound related to norepinephrine. It is known by various names, including Etanor, Bronkephrine, and Butanefrine. This compound activates both alpha and beta adrenergic receptors, making it effective in treating conditions like bronchial asthma and other respiratory disorders .

Mechanism of Action

Target of Action

Ethylnorepinephrine hydrochloride is a sympathomimetic and bronchodilator . It is related to norepinephrine and activates both α and β adrenergic receptors . These receptors are the primary targets of this compound. The α-adrenergic receptors are primarily responsible for smooth muscle contraction and vasoconstriction, while the β-adrenergic receptors are involved in heart muscle contraction and smooth muscle relaxation .

Mode of Action

This compound interacts with its targets, the α and β adrenergic receptors, leading to a series of physiological responses. For example, activation of α-adrenergic receptors leads to vasoconstriction, which increases blood pressure. On the other hand, activation of β-adrenergic receptors leads to bronchial smooth muscle relaxation, which helps in relieving bronchospasm .

Biochemical Pathways

The activation of α and β adrenergic receptors by this compound triggers a cascade of biochemical reactions. These reactions involve the cyclic adenosine monophosphate (cAMP) pathway, which is a common downstream effect of adrenergic receptor activation . The increase in cAMP levels leads to various physiological responses, including increased heart rate and bronchodilation .

Pharmacokinetics

For instance, substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, hence increasing the duration of action .

Result of Action

The primary result of this compound action is the relief of bronchospasm due to its bronchodilator effect . This is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its vasoconstrictive effects can help increase blood pressure in hypotensive states .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethylnorepinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various derivatives of ethylnorepinephrine, such as ethylnoradrenaline and ethylnorsuprarenin .

Comparison with Similar Compounds

Uniqueness: Ethylnorepinephrine hydrochloride is unique due to its specific structure, which includes an ethyl group on the alpha carbon. This modification enhances its beta-adrenergic receptor activity and increases its resistance to monoamine oxidase (MAO) degradation, resulting in a longer duration of action .

Properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMRJGAFPUTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953869
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3198-07-0
Record name α-Ethylnorepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3198-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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